N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine-derived compound featuring a carboxamide group at position 1, substituted with a 4-chlorophenyl moiety. The phthalazine core is further substituted at position 3 with a 4-methoxyphenyl group and at position 4 with an oxo group. The compound’s electronic and steric profile is influenced by the electron-withdrawing chlorine (4-chlorophenyl) and electron-donating methoxy (4-methoxyphenyl) substituents, which may modulate solubility, stability, and target binding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-29-17-12-10-16(11-13-17)26-22(28)19-5-3-2-4-18(19)20(25-26)21(27)24-15-8-6-14(23)7-9-15/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBVNDBHAQCACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Structural Differences :
- Replaces the phthalazine core with a pyridazine ring (six-membered ring with two adjacent nitrogen atoms).
- Substitutes the 4-chlorophenyl group with a 3,4-dichlorophenyl moiety.
- The pyridazine core lacks the fused aromatic system of phthalazine, which may alter π-π stacking interactions and electronic distribution .
N-[2-(4-Carbamoyl-1-piperidinyl)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Structural Differences :
- Incorporates a piperidinyl-carbamoyl ethyl chain at the carboxamide nitrogen.
- Implications :
3-Amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone (Isomeric Mixture)
- Structural Differences: Features a propenone (α,β-unsaturated ketone) backbone instead of a phthalazine ring. Exists as structural isomers with swapped substituent positions (4-chlorophenyl vs. 4-methoxyphenyl).
- Implications: Isomerism complicates synthesis and purification, as seen in chromatographic challenges and GC-MS fragmentation patterns (e.g., minor isomer fragment at m/z 139) . The absence of a rigid heterocyclic core reduces conformational stability compared to the phthalazine derivative.
Physicochemical and Pharmacological Properties
Key Research Findings
- Isomer Separation: Structural isomers of propenone analogs (e.g., ) are difficult to resolve chromatographically, emphasizing the advantage of the phthalazine core’s rigidity in reducing isomer formation .
- Biological Potential: Piperidine-modified derivatives () show promise for central nervous system (CNS) applications due to improved solubility, whereas dichlorophenyl-pyridazine analogs () exhibit cytotoxicity in cancer cell lines .
Preparation Methods
Hydrazine-Mediated Cyclization
Phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to yield 1,4-dihydroxyphthalazine (phthalazinone). Modifications to this protocol include using substituted phthalic anhydrides or introducing functional groups post-cyclization. For instance, 3-(4-methoxyphenyl) substitution can be achieved via Friedel-Crafts alkylation of the phthalazinone intermediate using 4-methoxybenzyl chloride in the presence of AlCl₃.
Reaction Conditions
Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of 4-methoxyphenyl groups. The phthalazinone is first brominated at C3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by coupling with 4-methoxyphenylboronic acid.
Typical Protocol
Nucleophilic Aromatic Substitution
Electron-deficient phthalazinones undergo nucleophilic attack by 4-methoxyphenyllithium reagents. Pre-activation of the ring via nitration or sulfonation enhances reactivity.
Carboxamide Formation at C1
The conversion of the C1 carboxylic acid to the 4-chlorophenyl carboxamide proceeds through intermediate acyl chloride formation.
Chlorination and Amidation
- Acyl Chloride Synthesis :
- Amine Coupling :
Integrated Synthetic Routes
Combining these steps, two optimized pathways are proposed:
Sequential Functionalization (Route A)
- Phthalic anhydride → phthalazinone (Step 1.1)
- 3-Bromination → Suzuki coupling (Step 2.1)
- Carboxamide formation (Step 3.1)
Overall Yield : ~38% (calculated from stepwise yields)
Convergent Synthesis (Route B)
- Pre-functionalized phthalic anhydride (3-(4-methoxyphenyl)) synthesized via Diels-Alder reaction.
- Cyclization with hydrazine hydrate.
- Direct carboxamide formation.
Overall Yield : ~45% (reduced purification steps)
Analytical Characterization
Critical spectroscopic data for intermediate validation:
| Intermediate | Key NMR Signals (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| 3-Bromophthalazinone | 8.21 (d, J=8 Hz, H5), 7.89 (m, H6–H8) | 1685 (C=O), 1550 (C-Br) |
| Final Product | 8.15 (s, H2), 7.62 (d, J=8.5 Hz, Ar-H), 4.01 (s, OCH₃) | 1678 (C=O amide), 1245 (C-O) |
Challenges and Optimization
- Regioselectivity in Bromination : NBS in DMF provides superior C3 selectivity over radical initiators.
- Amidation Side Reactions : Excess TEA minimizes HCl-induced decomposition.
- Purification : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomeric impurities.
Industrial-Scale Considerations
- Cost Efficiency : Route B minimizes Pd catalyst use, preferred for large batches.
- Green Chemistry : Aqueous workups and ethanol recrystallization align with sustainability goals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
